molecular formula C20H25N3O3 B3897515 (Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B3897515
M. Wt: 355.4 g/mol
InChI Key: CWWBKAXSKQBNJA-QNGOZBTKSA-N
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Description

(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines. This compound is characterized by the presence of a piperazine ring and methoxy-substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

(Z)-1-(2,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-24-17-9-8-16(20(14-17)26-3)15-21-23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-2/h4-9,14-15H,10-13H2,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWBKAXSKQBNJA-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete formation of the imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of (Z)-1-(2,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2,4-Dimethoxyphenyl)-N-[4-(2-hydroxyphenyl)piperazin-1-yl]methanimine
  • (Z)-1-(2,4-Dimethoxyphenyl)-N-[4-(2-chlorophenyl)piperazin-1-yl]methanimine
  • (Z)-1-(2,4-Dimethoxyphenyl)-N-[4-(2-methylphenyl)piperazin-1-yl]methanimine

Uniqueness

(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE is unique due to the presence of methoxy groups on both phenyl rings and the piperazine moiety. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE
Reactant of Route 2
Reactant of Route 2
(Z)-1-(2,4-DIMETHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHANIMINE

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